4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes the bromination of 2-(4-iodophenyl)-1,3-benzoxazole followed by amination. The reaction conditions often require the use of bromine or brominating agents, solvents like dichloromethane, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be substituted with other groups like alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted benzoxazoles.
Scientific Research Applications
4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function. The benzoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dichloro-2-(4-iodophenyl)-1,3-benzoxazol-5-amine
- 4,6-dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
- 4,6-dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
Uniqueness
4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and potential biological activity. This combination of halogens is less common and can lead to unique interactions with molecular targets compared to similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C13H7Br2IN2O |
---|---|
Molecular Weight |
493.92 g/mol |
IUPAC Name |
4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7Br2IN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-1-3-7(16)4-2-6/h1-5H,17H2 |
InChI Key |
UHYURVDYFCRNSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br)I |
Origin of Product |
United States |
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